molecular formula C21H21O3P B147593 Tri-p-tolyl phosphite CAS No. 620-42-8

Tri-p-tolyl phosphite

Cat. No.: B147593
CAS No.: 620-42-8
M. Wt: 352.4 g/mol
InChI Key: FEVFLQDDNUQKRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tri-p-tolyl phosphite, also known as tris(4-methylphenyl) phosphite, is an organophosphorus compound with the chemical formula C21H21O3P. It is a white crystalline solid that is soluble in organic solvents but insoluble in water. This compound is widely used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tri-p-tolyl phosphite can be synthesized through the reaction of phosphorus trichloride with p-cresol in the presence of a base such as pyridine. The reaction typically proceeds as follows:

PCl3+3C7H8OP(C7H7O)3+3HClPCl_3 + 3C_7H_8O \rightarrow P(C_7H_7O)_3 + 3HCl PCl3​+3C7​H8​O→P(C7​H7​O)3​+3HCl

In this reaction, phosphorus trichloride reacts with three equivalents of p-cresol to form this compound and hydrochloric acid as a byproduct.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Tri-p-tolyl phosphite undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form tri-p-tolyl phosphate.

    Substitution: It can participate in nucleophilic substitution reactions where the phosphite group is replaced by other nucleophiles.

    Hydrolysis: It can be hydrolyzed to form p-cresol and phosphorous acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound.

Major Products Formed

    Oxidation: Tri-p-tolyl phosphate.

    Substitution: Various substituted phosphites depending on the nucleophile used.

    p-Cresol and phosphorous acid.

Scientific Research Applications

Tri-p-tolyl phosphite is used in various scientific research applications, including:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: It is used in the synthesis of biologically active compounds.

    Medicine: It is used in the development of pharmaceuticals and as an intermediate in drug synthesis.

    Industry: It is used as a stabilizer in polymers and as an antioxidant in various industrial processes.

Mechanism of Action

The mechanism of action of tri-p-tolyl phosphite involves its ability to act as a nucleophile due to the presence of the phosphorus atom. It can donate electron pairs to electrophilic centers, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

    Tri-o-tolyl phosphite: Similar structure but with ortho-methyl groups.

    Triphenyl phosphite: Similar structure but with phenyl groups instead of tolyl groups.

    Tris(4-methoxyphenyl) phosphite: Similar structure but with methoxy groups on the phenyl rings.

Uniqueness

Tri-p-tolyl phosphite is unique due to the presence of para-methyl groups, which influence its reactivity and solubility. This makes it particularly useful in specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

tris(4-methylphenyl) phosphite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21O3P/c1-16-4-10-19(11-5-16)22-25(23-20-12-6-17(2)7-13-20)24-21-14-8-18(3)9-15-21/h4-15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVFLQDDNUQKRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OP(OC2=CC=C(C=C2)C)OC3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060718
Record name Phosphorous acid, tris(4-methylphenyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1060718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

620-42-8, 25586-42-9
Record name Phosphorous acid, tris(4-methylphenyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=620-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphorous acid, tris(4-methylphenyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphorous acid, tris(methylphenyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025586429
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tri-p-tolyl phosphite
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4054
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phosphorous acid, tris(4-methylphenyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phosphorous acid, tris(4-methylphenyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1060718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tri-p-tolyl phosphite
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.674
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Tris(methylphenyl) phosphite
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.821
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIS(METHYLPHENYL) PHOSPHITE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YVP05131V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tri-p-tolyl phosphite
Reactant of Route 2
Tri-p-tolyl phosphite
Reactant of Route 3
Tri-p-tolyl phosphite
Reactant of Route 4
Tri-p-tolyl phosphite
Reactant of Route 5
Tri-p-tolyl phosphite
Reactant of Route 6
Tri-p-tolyl phosphite
Customer
Q & A

Q1: How does tri-p-tolyl phosphite interact with nickel(0) complexes and what are the downstream effects?

A1: this compound, a triarylphosphine ligand, coordinates to nickel(0) complexes like tetrakis(this compound)nickel(0). [, ] Upon addition of strong acids to this complex, this compound plays a crucial role in stabilizing the resulting nickel hydride species. These species can be either five- or four-coordinate, and the mechanism of their formation is influenced by the presence and behavior of this compound. [] NMR studies, including ¹H, ³¹P, and ²H NMR, have been instrumental in elucidating these interactions and the dynamic exchange processes occurring in solution. [, ]

Q2: What is the role of this compound in acrylonitrile polymerization?

A2: this compound acts as a photoinitiator in the polymerization of acrylonitrile. [] It forms a donor-acceptor complex with acrylonitrile, which absorbs UV light and initiates radical polymerization. [] The polymerization rate is directly proportional to the concentration of both acrylonitrile and this compound, as well as the intensity of UV irradiation. [] This highlights the crucial role of this compound in facilitating the polymerization process.

Q3: How does the structure of this compound influence its activity in acrylonitrile photopolymerization?

A3: The electron-donating nature of the p-methyl substituents on the phenyl rings of this compound enhances its ability to form the donor-acceptor complex with acrylonitrile. [] Studies with various substituted triphenyl phosphites revealed that increasing the electron-donating ability of the substituents leads to a higher polymerization rate. [] This structure-activity relationship underscores the importance of electron density manipulation in optimizing the photoinitiation efficiency of triarylphosphites in acrylonitrile polymerization.

Q4: What spectroscopic data is available for characterizing this compound?

A4: While the provided abstracts don't delve into detailed spectroscopic characterization of this compound itself, they highlight the use of ¹H, ³¹P, and ²H NMR spectroscopy to study its interaction with nickel hydrides and the resulting complexes. [, ] These techniques provide valuable information about the coordination environment, dynamic behavior, and exchange processes involving this compound in solution.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.